Cas no 80394-99-6 ([9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI))

[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI) structure
80394-99-6 structure
Product Name:[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI)
Numero CAS:80394-99-6
MF:C40H50O8
MW:658.820212841034
CID:730775
Update Time:2024-03-01

[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone,1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-,(4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI)
    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone,1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1
    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone,1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-,(4aS,4'aS,9S,9'S,10aS,10'aS)-
    • Grandidone C
    • CID 102063060
    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI)
    • Inchi: 1S/C40H50O8/c1-17(2)19-27(41)23-21(31(45)35-37(5,6)13-11-15-39(35,9)25(23)33(47)29(19)43)22-24-26(34(48)30(44)20(18(3)4)28(24)42)40(10)16-12-14-38(7,8)36(40)32(22)46/h17-18,21-22,35-36,41-42H,11-16H2,1-10H3/t21-,22-,35-,36-,39+,40+/m0/s1
    • Chiave InChI: HCNWHVLOUGMCJF-FVIHBDCBSA-N
    • Sorrisi: O=C1[C@H](C2C(=C(C(C)C)C(C(C=2[C@@]2(C)CCCC(C)(C)[C@@H]21)=O)=O)O)[C@H]1C2C(=C(C(C)C)C(C(C=2[C@@]2(C)CCCC(C)(C)[C@@H]2C1=O)=O)=O)O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 3
  • Complessità: 1630
  • Superficie polare topologica: 143

Proprietà sperimentali

  • Densità: 1.26±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 767.3±60.0 °C(Predicted)
  • pka: 4.20±1.00(Predicted)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.